(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Description
(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide is a chiral small molecule characterized by a butanamide backbone with a methylsulfonyl group at the C2 position, a methyl group at the same chiral center, and a biphenyl moiety at the C4 position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where stereochemistry and substituent effects are critical .
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m0/s1 |
InChI Key |
GDYIQUFNICPYHF-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NYX-2925: A Spirocyclic β-Lactam Derivative
NYX-2925 ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) shares the butanamide backbone but replaces the biphenyl and methylsulfonyl groups with a spirocyclic β-lactam ring and isobutyryl substituent. Key differences include:
- Stereochemistry : NYX-2925 has additional chiral centers (2S,3R) compared to the target compound’s single (2S) configuration.
- Pharmacological Implications : NYX-2925 mimics peptide properties, suggesting neuropharmacological applications, whereas the target compound’s biphenyl group may favor interactions with aromatic-rich binding pockets .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | NYX-2925 |
|---|---|---|
| Backbone | Butanamide | Butanamide |
| C2 Substituent | Methylsulfonyl | Spirocyclic β-lactam + isobutyryl |
| C4 Substituent | Biphenyl | Hydroxy group |
| Stereochemistry | (2S) | (2S,3R) |
| Key Pharmacological Role | Potential enzyme inhibition | NMDA receptor modulation |
Pharmacopeial Butanamide Derivatives (Compounds m, n, o)
Compounds m, n, and o from Pharmacopeial Forum feature variations in stereochemistry and substituents:
- Substituents: All three compounds include 2,6-dimethylphenoxy, diphenylhexan, and tetrahydro-pyrimidinyl groups. For example, compound m has (2S,4S,5S) stereochemistry, while compound o adopts (2R,4S,5S).
- The tetrahydro-pyrimidinyl group may introduce hydrogen-bonding or π-stacking interactions absent in the target .
Patent Compound: (2S)-2-[(4R)-2-Oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide
This patented compound features a pyrrolidinone ring at the C2 position and a propyl group at C4:
- Structural Contrast: The pyrrolidinone ring introduces conformational restraint, which could reduce off-target effects compared to the target compound’s flexible biphenyl chain.
- Pharmaceutical Relevance : The propyl group may improve metabolic stability, while the N-hydroxy group in the target compound could enhance solubility .
Sulfonamide and Sulfanyl Analogs
- N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide : This sulfonamide derivative () shares sulfonyl groups but lacks the butanamide backbone. Its crystal structure reveals C–H⋯O hydrogen bonding, a feature likely present in the target compound due to the N-hydroxy and methylsulfonyl groups. Such interactions may influence solubility and crystallization behavior .
- The amino group and hydrochloride salt enhance water solubility, contrasting with the target’s N-hydroxy group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, and what reagents/conditions are critical for high yields?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Starting with chiral (2S)-amino acid derivatives (e.g., (2S)-2-amino-4-(methylsulfanyl)butanoic acid) to preserve stereochemistry.
- Step 2 : Amidation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamide backbone .
- Step 3 : Oxidation of the methylsulfanyl group to methylsulfonyl using hydrogen peroxide or m-chloroperbenzoic acid .
- Critical Conditions : Temperature control (e.g., 80°C for 15 hours in ethanol) and pH adjustments (using NaOH/HCl) to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1145 cm⁻¹, hydroxyl N–H at ~3271 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., biphenyl protons at δ 7.2–7.6 ppm, methylsulfonyl at δ 2.8 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺: 401.1505) .
Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- The methylsulfonyl group enhances hydrolytic stability compared to sulfanyl or sulfoxide analogs due to strong electron-withdrawing effects.
- Experimental Validation : Stability assays in PBS (pH 7.4, 37°C) show >90% integrity after 24 hours, measured via HPLC .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of (2S)-configured starting materials (e.g., L-glutamate derivatives) to retain stereochemistry .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-based) for sulfonamide bond formation, achieving >95% enantiomeric excess (ee) .
- Validation : X-ray crystallography or chiral HPLC to confirm retention of (2S) configuration .
Q. How does the biphenyl moiety affect enzyme inhibition kinetics in metabolic pathway studies?
- Methodological Answer :
- Hydrophobic Interactions : The biphenyl group binds to hydrophobic pockets in enzymes (e.g., cytochrome P450), reducing IC₅₀ values by 40% compared to phenyl analogs .
- Kinetic Assays : Competitive inhibition observed via Lineweaver-Burk plots (Km increased 3-fold with 10 µM inhibitor) .
Q. What computational methods are employed to predict binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HDACs).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, solvent purity).
- Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidation to sulfones or racemization) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of EDCI) to suppress dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
